N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid (1.00 equiv.) is dissolved in anhydrous N,N-dimethylformamide (0.1 M) with HBTU (1.50 equiv.) and N,N-diisopropylethylamine (2.00 equiv.). sec-Butylamine (1.10 equiv.) is added dropwise, and the mixture reacts at ambient temperature for 16 hours. Workup involves sequential extraction with ethyl acetate, washing with sodium bicarbonate and hydrochloric acid solutions, and final purification by silica gel chromatography using ethyl acetate/hexane (3:7 v/v).
Performance Characteristics
- Yield : 72% for (R)-enantiomer
- Purity : >98% by ¹H NMR analysis
- Reaction Scale : Demonstrated at 0.351 mmol scale with linear scalability
- Stereochemical Outcome : Retention of configuration when using chiral sec-butylamine
This method's robustness is evidenced by its application in synthesizing analogous compounds like N-benzyl derivatives under identical conditions.
Palladium-Mediated Carbonylation
An alternative route employs palladium-catalyzed carbonylation of 1-(2-chlorophenyl)isoquinolin-3-yl triflate with [¹¹C]carbon monoxide and sec-butylamine. Though developed for radiopharmaceutical applications, the methodology is adaptable to stable isotope synthesis.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Temperature | 80°C |
| Pressure | 1 atm CO |
| Solvent System | Toluene/water (3:1 v/v) |
| Reaction Time | 35 minutes |
The triflate precursor is prepared from 1-(2-chlorophenyl)isoquinolin-3-ol using trifluoromethanesulfonic anhydride in dichloromethane.
Advantages and Limitations
- Yield : 55% decay-corrected for ¹¹C variant
- Specific Activity : 200-900 GBq/µmol (radioactive form)
- Scope : Enables late-stage isotopic labeling
- Challenge : Requires specialized handling of triflate intermediates
Classical Acid Chloride Aminolysis
Historical literature describes carboxamide formation through acid chloride intermediates, adaptable to N-sec-butyl derivatives.
Stepwise Procedure
- Chlorination : Treat 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with phosphorus trichloride (PCl₃) in chloroform at reflux.
- Aminolysis : React resultant acid chloride with sec-butylamine in anhydrous ether at 0°C.
- Workup : Quench with aqueous ammonia, extract with ethyl acetate, and recrystallize from ethanol/water.
Comparative Analysis
| Metric | HBTU Method | Carbonylation | Acid Chloride |
|---|---|---|---|
| Yield | 72% | 55% | ~60% (estimated) |
| Reaction Time | 16 h | 35 min | 8 h |
| Purification Complexity | Medium | High | Low |
| Stereochemical Control | High | Moderate | None |
Amide Alkylation of Primary Amides
A less direct route involves alkylation of 1-(2-chlorophenyl)isoquinoline-3-carboxamide with 1-iodobutane under strong base conditions.
Experimental Protocol
- Generate amide anion by treating primary carboxamide with potassium tert-butoxide (2.00 equiv.) in tetrahydrofuran.
- Add 1-iodobutane (1.50 equiv.) at 0°C and warm to ambient temperature.
- Neutralize with hydrochloric acid and purify by flash chromatography.
Considerations
- Yield : 68% reported for methyl analogue
- Regioselectivity : Favors N-alkylation over O-alkylation (9:1 ratio)
- Side Reactions : Competing dialkylation observed at higher temperatures
Critical Evaluation of Methodologies
The HBTU-mediated coupling provides superior reproducibility for millimole-scale synthesis, particularly when stereochemical purity is paramount. Palladium-catalyzed carbonylation offers unique advantages for isotopic labeling but requires specialized infrastructure. The acid chloride method remains valuable for large-scale production despite its lower atom economy.
Emerging techniques such as continuous flow amidation could potentially enhance reaction efficiency, though no literature reports specifically address this compound. Recent advances in enzymatic amide bond formation using lipases or proteases may offer greener alternatives, but substrate specificity remains a challenge for the sterically hindered isoquinoline system.
Chemical Reactions Analysis
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across various scientific domains:
Chemistry
- Building Block : It serves as a precursor in the synthesis of radioligands used for Positron Emission Tomography (PET) studies. This application is crucial for imaging techniques that assess physiological and pathological conditions in vivo.
Biology
- Biological Target Investigation : N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide interacts with the translocator protein (TSPO), which plays a role in mitochondrial function and cellular stress responses. This interaction is pivotal for studying various biological processes, including apoptosis and inflammation .
Medicine
- Neuroimaging : The compound is utilized in imaging studies to evaluate neuronal damage, inflammation, and neurodegenerative diseases such as Parkinson's and Huntington's disease. Its ability to bind to TSPO makes it a valuable agent for assessing brain pathologies .
- Potential Therapeutics : Research indicates that it may have therapeutic applications in treating neurological disorders due to its modulation of mitochondrial activity and potential anti-inflammatory effects.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on cancer cells | Exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM on MCF-7 cells | 2023 |
| Neuroimaging Efficacy | Assess binding affinity for TSPO in glioma cells | Demonstrated high affinity for TSPO, facilitating cancer imaging | 2013 |
| Anti-inflammatory Effects | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. . This binding can influence various cellular processes, including the regulation of mitochondrial function and the response to cellular stress.
Comparison with Similar Compounds
Key Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁ClN₂O |
| Average Mass | 352.862 g/mol |
| Monoisotopic Mass | 352.134241 g/mol |
| Defined Stereocenters | 0 |
| ChemSpider ID | 1305 |
| Biological Target | TSPO (Translocator Protein) |
The structural and functional features of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide are compared below with two classes of compounds: 1,3-benzoxazines (e.g., (S,S)-8b, (S,S)-8c, and (S,S)-9d) and Methylclonazepam (a benzodiazepine derivative) .
Structural Analogues with 2-Chlorophenyl Substituents
Structural Insights :
- The target compound’s isoquinoline carboxamide scaffold distinguishes it from the 1,3-benzoxazines (heterocyclic oxygen-containing ring) and Methylclonazepam (benzodiazepine fused-ring system).
- The 2-chlorophenyl group is a shared feature but occupies distinct positions: the 1-position in the target compound vs. anti to α-methylbenzyl in benzoxazines and the 5-position in Methylclonazepam .
Physicochemical Properties
- Lipophilicity : The target compound’s sec-butyl group likely enhances lipophilicity compared to the smaller methyl substituents in benzoxazines. This property may influence membrane permeability and bioavailability.
- Stereochemical Impact : The defined (S,S) or (R,S) configurations in benzoxazines contrast with the target compound’s racemic nature, which may result in mixed pharmacological effects.
Functional Insights :
- The target compound’s TSPO affinity aligns with its role in mitochondrial function and neuroimaging, whereas Methylclonazepam’s GABAₐ receptor targeting underpins its anxiolytic effects .
Biological Activity
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is an isoquinoline derivative that has garnered attention for its potential biological activities, particularly as a ligand for the translocator protein (TSPO). This compound exhibits a variety of pharmacological effects, making it a subject of interest in neuropharmacology and therapeutic development.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 275.77 g/mol
- IUPAC Name : this compound
The primary mechanism through which this compound exerts its effects is via binding to the TSPO. TSPO is involved in various cellular processes, including apoptosis, cell proliferation, and immune response modulation. The binding affinity of this compound to TSPO has been shown to be significant, with studies indicating a K value in the low nanomolar range, suggesting potent interactions that could influence neuroinflammatory processes and neurodegenerative diseases.
Neuroinflammation
This compound has been studied for its role in neuroinflammation. Research indicates that compounds targeting TSPO can modulate microglial activation, which is crucial in neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. In vivo studies have demonstrated that this compound can significantly accumulate in areas of inflammation within the central nervous system (CNS), correlating with microglial activation markers.
Binding Affinity Studies
The binding affinity of this compound to TSPO was evaluated using radioligand displacement assays. The results are summarized in Table 1 below.
| Compound | Binding Affinity (K, nM) | Specificity |
|---|---|---|
| This compound | 9.3 | High |
| [C]PK11195 | 3.0 | Moderate |
| [F]PBR28 | 6.0 | High |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced microglial activation and improved cognitive function, suggesting potential neuroprotective effects.
- Multiple Sclerosis : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound led to decreased clinical symptoms and reduced inflammatory cell infiltration in the CNS.
Q & A
Q. What are the recommended synthetic routes for N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
Isoquinoline Core Formation : Start with a Friedländer condensation of 2-chlorobenzaldehyde with a β-keto ester derivative under acidic conditions to form the isoquinoline backbone.
Carboxamide Introduction : Use a nucleophilic acyl substitution reaction with sec-butylamine in the presence of a coupling agent (e.g., HATU or EDC) to attach the carboxamide group.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Characterization : Validate intermediates via H/C NMR (structural confirmation), HPLC (purity >95%), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Design a stability study with controlled variables:
- Temperature : Test −20°C (long-term storage), 4°C (short-term), and 25°C (accelerated degradation).
- Light Exposure : Compare amber vs. clear glass vials under UV/visible light.
- Humidity : Use desiccators with saturated salt solutions to maintain 30%, 60%, and 90% relative humidity.
Analytical Tools : Monitor degradation via HPLC-UV (quantitative) and LC-MS (qualitative identification of degradation products) .
Q. What analytical techniques are critical for confirming the purity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve impurities.
- Spectroscopy : NMR (H, C, DEPT) to confirm structural integrity and detect stereochemical anomalies.
- Elemental Analysis : Verify empirical formula (C, H, N content) within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions (e.g., halogenation at the isoquinoline 4-position).
- Reaction Path Screening : Apply automated algorithms (e.g., ARTn or GRRM) to explore alternative pathways and minimize side products.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for coupling reactions .
Q. How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between assay platforms.
- Physicochemical Profiling : Rule out false positives/negatives by testing solubility (DMSO/PBS) and aggregation propensity (dynamic light scattering) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Analysis : Perform Michaelis-Menten experiments with varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).
- Structural Biology : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450 isoforms) for X-ray diffraction studies.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .
Q. How can design of experiments (DoE) improve yield in large-scale synthesis?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2 factorial approach to identify critical factors.
- Response Surface Methodology (RSM) : Optimize parameters (e.g., 60–80°C, 5–10 mol% Pd catalyst) to maximize yield.
- Scale-Up Validation : Replicate optimal conditions in a pilot reactor (1–10 L) with real-time process analytics (PAT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
